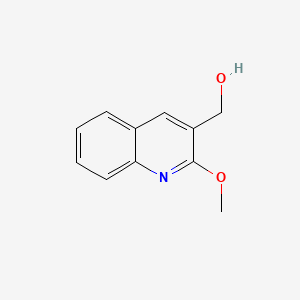

(2-Methoxyquinolin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-11-9(7-13)6-8-4-2-3-5-10(8)12-11/h2-6,13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZUULGZQZCRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1038969-22-0 | |

| Record name | (2-methoxyquinolin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Methoxyquinolin-3-yl)methanol CAS number and identification

An In-Depth Technical Guide to (2-Methoxyquinolin-3-yl)methanol: Synthesis, Characterization, and Analytical Protocols

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, bicyclic aromatic structure provides a versatile framework for introducing diverse functional groups, enabling fine-tuning of pharmacological properties. Historically, quinoline derivatives like quinine have been instrumental in combating malaria[1][2]. In the contemporary pharmaceutical landscape, this scaffold continues to be a cornerstone in the development of novel drugs. A prominent example is Bedaquiline, a diarylquinoline-based antibiotic approved for treating multi-drug-resistant tuberculosis, which underscores the enduring relevance of this chemical class[3].

(2-Methoxyquinolin-3-yl)methanol, the subject of this guide, is a functionalized quinoline derivative. The presence of a methoxy group at the 2-position and a hydroxymethyl group at the 3-position offers multiple points for further chemical modification, making it a valuable building block for creating libraries of more complex molecules. Understanding its synthesis and definitive identification is a critical first step for researchers aiming to leverage its structural features for drug design and development. This guide serves as a comprehensive technical resource for scientists, providing detailed, field-proven protocols for its synthesis and characterization, grounded in established chemical principles.

Core Identification and Physicochemical Properties

The unambiguous identification of a chemical compound is foundational to all subsequent research. The primary identifier for (2-Methoxyquinolin-3-yl)methanol is its Chemical Abstracts Service (CAS) number.

CAS Number : 1038969-22-0[4][5][6]

A summary of its key identifiers and physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1038969-22-0 | [4][5][6] |

| Molecular Formula | C₁₁H₁₁NO₂ | [4][5] |

| Molecular Weight | 189.21 g/mol | [4][5] |

| SMILES Code | OCC1=CC2=CC=CC=C2N=C1OC | [4] |

| Synonyms | (2-methoxy-3-quinolinyl)methanol | [5] |

Synthetic Protocol: From Aldehyde to Alcohol

The most direct and common synthetic route to (2-Methoxyquinolin-3-yl)methanol is through the selective reduction of its corresponding aldehyde, 2-Methoxyquinoline-3-carbaldehyde (CAS: 139549-06-7)[7]. This transformation is a cornerstone of organic synthesis, and while various reducing agents can be employed, sodium borohydride (NaBH₄) offers an excellent balance of reactivity, selectivity, and operational simplicity for this specific conversion. Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents like methanol or ethanol and selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups on the quinoline ring[8].

Experimental Rationale & Workflow

The choice of NaBH₄ in methanol is deliberate. Methanol serves as both the solvent for the starting material and the proton source required to quench the intermediate borate ester complex, yielding the final alcohol product. The reaction is typically performed at a reduced temperature (0 °C) initially to moderate the exothermic reaction rate, ensuring safety and preventing potential side reactions. Allowing the reaction to warm to room temperature ensures the conversion proceeds to completion.

Caption: Synthetic workflow for the reduction of 2-Methoxyquinoline-3-carbaldehyde.

Step-by-Step Methodology

-

Preparation : To a round-bottom flask equipped with a magnetic stir bar, add 2-Methoxyquinoline-3-carbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 0.1 M concentration).

-

Cooling : Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Reduction : Slowly add sodium borohydride (NaBH₄, 1.5 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and hydrogen gas evolution.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot and the appearance of a new, more polar spot (lower Rf value) indicates conversion to the alcohol.

-

Quenching : Once the reaction is complete, carefully cool the flask again in an ice bath and slowly add deionized water to quench the excess NaBH₄. Self-Validation: The cessation of gas evolution indicates that the unreacted reducing agent has been fully decomposed.

-

Extraction : Concentrate the mixture under reduced pressure to remove most of the methanol. Add more water to the residue and extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration : Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure (2-Methoxyquinolin-3-yl)methanol.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized (2-Methoxyquinolin-3-yl)methanol requires a multi-technique analytical approach. Each technique provides orthogonal data that, when combined, creates a self-validating system confirming the molecular structure. For quinoline derivatives, the standard characterization suite includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy[9][10].

Caption: Integrated workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule. Both ¹H and ¹³C NMR spectra should be acquired.

-

Protocol :

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a spectrometer (e.g., 400 MHz or higher)[9].

-

-

Expected ¹H NMR Signals (in CDCl₃) :

-

Aromatic Protons (4H) : Multiple signals in the range of δ 7.3-8.1 ppm, corresponding to the protons on the quinoline ring.

-

Singlet (1H) : A sharp singlet around δ 8.0-8.2 ppm for the C4-H proton.

-

Methylene Protons (-CH₂OH, 2H) : A singlet or doublet (if coupled to the hydroxyl proton) around δ 4.8-5.0 ppm.

-

Methoxy Protons (-OCH₃, 3H) : A sharp singlet around δ 4.1-4.2 ppm.

-

Hydroxyl Proton (-OH, 1H) : A broad singlet, whose chemical shift is concentration and solvent dependent.

-

-

Expected ¹³C NMR Signals (in CDCl₃) :

-

Multiple signals in the aromatic region (~120-150 ppm).

-

A distinct signal for the methoxy carbon (~55-60 ppm).

-

A signal for the methylene carbon (~60-65 ppm).

-

A signal for the C2 carbon bearing the methoxy group at a downfield shift (~160-165 ppm).

-

-

Trustworthiness : The combination of chemical shifts, integration values (proton count), and splitting patterns in the ¹H spectrum, along with the number of distinct signals in the ¹³C spectrum, provides a definitive fingerprint of the molecular skeleton.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering direct confirmation of the molecular formula.

-

Protocol :

-

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

-

Expected Result : The primary peak observed should correspond to the protonated molecule [M+H]⁺.

-

Calculated [M] : 189.21

-

Expected [M+H]⁺ : 190.22

-

-

Self-Validation : A high-resolution mass spectrometry (HRMS) measurement can further validate the molecular formula by providing a mass accurate to several decimal places, ruling out other elemental compositions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Protocol :

-

Acquire a spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

-

-

Expected Characteristic Peaks :

-

O-H Stretch : A broad, strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

C-H Stretch (sp³) : Absorptions just below 3000 cm⁻¹ for the methylene and methoxy groups.

-

C-H Stretch (sp²) : Absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C and C=N Stretch : Multiple sharp peaks in the 1500-1650 cm⁻¹ region, corresponding to the quinoline aromatic system.

-

C-O Stretch : A strong absorption in the 1000-1250 cm⁻¹ region, corresponding to the alcohol and methoxy ether C-O bonds.

-

-

Expertise : The presence of the broad O-H band is a crucial piece of evidence confirming the successful reduction of the aldehyde (which would show a strong C=O stretch around 1680-1700 cm⁻¹) to the alcohol.

Conclusion

(2-Methoxyquinolin-3-yl)methanol (CAS: 1038969-22-0) is a valuable heterocyclic building block for chemical synthesis and drug discovery. This guide has detailed robust and verifiable protocols for its synthesis via the reduction of 2-Methoxyquinoline-3-carbaldehyde and its comprehensive characterization using a suite of modern analytical techniques. By following these methodologies, researchers can confidently prepare and validate this compound, ensuring the integrity of their starting materials for more advanced scientific exploration. The integration of experimental rationale with step-by-step instructions provides a framework for both practical execution and a deeper understanding of the underlying chemical principles.

References

-

Malaria World. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Available at: [Link]

-

MDPI. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Available at: [Link]

-

ChemBK. (n.d.). (2-methoxy-3-quinolinyl)methanol. Available at: [Link]

-

Sci-Hub. (2010). (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. Available at: [Link]

-

Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: [Link]

-

Oxford Academic. (2021). Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug. Journal of Chromatographic Science. Available at: [Link]

-

ResearchGate. (2024). (PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2010). (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. Acta Crystallographica Section E. Available at: [Link]

- Jaouhari, R., & Quinn, P. (1994). IMPROVED PROCESS FOR THE PREPARATION OF 2-METHYL-3-TRIFLUOROMETHYLANILINE: A VERSATILE INTERMEDIATE FOR FLUNIXIN SYNTHESIS. HETEROCYCLES, 38(10), 2243.

-

MDPI. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Available at: [Link]

-

ResearchGate. (2011). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. Chemical Papers. Available at: [Link]

-

Wikipedia. (n.d.). Quinine. Available at: [Link]

-

Sci-Hub. (2010). (2-Chloro-8-methylquinolin-3-yl)methanol. Acta Crystallographica Section E. Available at: [Link]

-

PubChem. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinine - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. 1038969-22-0|(2-Methoxyquinolin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 5. chembk.com [chembk.com]

- 6. arctomsci.com [arctomsci.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 9. media.malariaworld.org [media.malariaworld.org]

- 10. researchgate.net [researchgate.net]

Discovery and historical context of substituted quinolines

An In-depth Technical Guide to the Discovery and Historical Context of Substituted Quinolines

Authored by a Senior Application Scientist

Foreword: The Enduring Legacy of the Quinoline Scaffold

The quinoline ring system, a simple fusion of benzene and pyridine, represents one of the most prolific and enduring scaffolds in the history of medicinal chemistry and organic synthesis. Its journey from a crude coal tar distillate to the core of life-saving pharmaceuticals is a compelling narrative of scientific inquiry, serendipity, and rational design. This guide provides an in-depth exploration of this journey, intended for researchers, scientists, and drug development professionals. We will not merely recount historical events but will delve into the chemical logic and experimental causality that propelled the field forward, from the elucidation of natural alkaloids to the development of robust synthetic methodologies that continue to be the bedrock of modern heterocyclic chemistry.

Part 1: From Natural Origins to Structural Elucidation

The story of quinoline begins not in a laboratory, but in the bark of a tree. For centuries, the indigenous peoples of Peru used the bark of the Cinchona tree to treat fevers.[1][2] This traditional knowledge was introduced to Europe in the 17th century, where "Jesuit's bark" became a highly valued commodity for combating malaria.[2][3]

However, the active principle remained a mystery until 1820, when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the bitter alkaloid, naming it quinine .[1][2][3] This marked the first known use of a specific chemical compound to treat an infectious disease and laid the groundwork for chemotherapy.[3]

The fundamental quinoline structure itself was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, who named it "leukol".[4] A few years later, in 1842, Charles Gerhardt obtained the same compound by the harsh distillation of quinine with potassium hydroxide, which he called "Chinolein".[4] It was August Hoffmann who later demonstrated that these two substances were, in fact, identical, unifying the natural product and synthetic worlds.[4] The molecular formula of quinine, C₂₀H₂₄N₂O₂, was determined by Adolph Strecker in 1854, further clarifying the complex structure that chemists would strive to synthesize for nearly a century.[3][5]

Timeline of Major Quinoline Discoveries

| Year | Discovery / Milestone | Key Figure(s) / Institution | Significance |

| 1630s | Introduction of Cinchona bark to Europe for treating malaria.[2][3] | Jesuit Missionaries | First effective treatment for malaria in the Western world. |

| 1820 | Isolation of quinine from Cinchona bark.[1][2][3] | Pelletier & Caventou | Identification of the specific active antimalarial compound. |

| 1834 | First isolation of quinoline from coal tar.[4] | Friedlieb Ferdinand Runge | Discovery of the fundamental quinoline heterocyclic system. |

| 1880 | Development of the Skraup synthesis.[6][7] | Zdenko Hans Skraup | First general and widely applicable synthesis of quinolines. |

| 1934 | Discovery of Chloroquine ("Resochin").[1][8] | Hans Andersag (Bayer) | Synthesis of a highly effective and more tolerable quinine substitute. |

| 1944 | First total synthesis of quinine.[2] | Woodward & von Doering | A landmark achievement in synthetic organic chemistry. |

| 1947 | Chloroquine introduced into clinical practice.[8] | U.S. Government Trials | Became the principal weapon in the global fight against malaria. |

Part 2: The Dawn of Synthesis: Classical Name Reactions

The structural elucidation of quinine and the isolation of the parent quinoline heterocycle ignited a flurry of activity in the nascent field of organic synthesis. The challenge was to construct this fused aromatic system from simple, acyclic precursors. This era gave rise to a collection of powerful, eponymously named reactions that are still taught and utilized today. The causality behind these reactions often involved harnessing the reactivity of anilines with carbonyl compounds under harsh, dehydrating conditions to force cyclization.

The Skraup Synthesis (1880)

The Skraup synthesis was the first truly general method for preparing quinolines and is a testament to the brute-force effectiveness of 19th-century organic chemistry.[7] The reaction involves heating an aniline with glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent (traditionally nitrobenzene).[6][9]

The choice of reagents is critical and demonstrates a deep understanding of chemical reactivity:

-

Glycerol & Sulfuric Acid: Under the harsh, dehydrating conditions of hot concentrated sulfuric acid, glycerol does not act directly. Instead, it is dehydrated to form acrolein (propenal), an α,β-unsaturated aldehyde. This is the key electrophilic component.

-

Aniline: The aromatic amine acts as the nucleophile. It first undergoes a Michael (1,4-conjugate) addition to the acrolein.

-

Nitrobenzene: The intermediate, a 1,2-dihydroquinoline, is not aromatic and must be oxidized. Nitrobenzene serves this purpose, and in the process is conveniently reduced to aniline, which can then re-enter the reaction cycle.

Visualizing the Skraup Synthesis Mechanism

Caption: General workflow of the Skraup quinoline synthesis.

Experimental Protocol: Classical Skraup Synthesis of Quinoline

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer in a fume hood.

-

Initial Charge: To the flask, add 24 g of aniline, 36 g of anhydrous glycerol, 20 g of nitrobenzene, and 10 g of boric acid (to moderate the reaction).

-

Acid Addition: Cool the flask in an ice bath. Slowly and with vigorous stirring, add 40 mL of concentrated sulfuric acid through the dropping funnel. The rate of addition should be controlled to keep the temperature below 120°C.

-

Heating & Reflux: Once the addition is complete, heat the mixture carefully. The reaction is exothermic and will become vigorous. Heat under reflux for 4-5 hours.

-

Work-up (Steam Distillation): Allow the mixture to cool. Dilute cautiously with water and make the solution alkaline with sodium hydroxide. Remove the unreacted nitrobenzene and aniline by steam distillation.

-

Product Isolation: The quinoline will remain in the flask. Extract the residue with dichloromethane.

-

Purification: Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude quinoline can be further purified by vacuum distillation.

Further Classical Syntheses

The success of the Skraup synthesis inspired several other key methodologies, each with its own advantages for accessing different substitution patterns.

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones directly, bypassing the need for glycerol dehydration.[7][10] This allows for greater diversity in the final quinoline product.

-

Combes Synthesis (1888): This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[6][11] The resulting enamine intermediate undergoes cyclization to form a 2,4-disubstituted quinoline.

-

Friedländer Synthesis: A highly convergent and unambiguous synthesis that condenses a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group (e.g., acetaldehyde) in the presence of a base.[12] Its primary advantage is that it produces a single, predictable product.

Visualizing the Friedländer Synthesis Mechanism

Caption: General workflow of the Friedländer quinoline synthesis.

Experimental Protocol: Friedländer Synthesis of Quinoline

-

Reactant Preparation: In a round-bottom flask, dissolve 1.21 g (10 mmol) of 2-aminobenzaldehyde in 20 mL of ethanol.

-

Base Addition: Add 10 mL of a 10% aqueous sodium hydroxide solution to the flask.

-

Aldehyde Addition: Cool the mixture in an ice bath. Slowly add 0.44 g (10 mmol) of acetaldehyde dropwise with constant stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from an appropriate solvent, such as ethanol/water, to yield pure quinoline.

-

Pfitzinger Reaction: This reaction builds quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound under basic conditions.[13][14] The base promotes the ring-opening of the isatin to form an intermediate that then cyclizes with the carbonyl partner.

-

Gould-Jacobs Reaction (1939): This is a key reaction for producing 4-hydroxyquinolines (quinolones), which are precursors to many antibacterial agents. It involves the reaction of an aniline with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization.[15][16][17]

Part 3: The Rise of the Synthetic Antimalarials: The Chloroquine Story

While quinine was a revolutionary drug, it was not ideal. The supply depended on Cinchona cultivation, and the drug had significant side effects. The search for a synthetic substitute was a major driver of quinoline chemistry research in the early 20th century.

The breakthrough came in 1934 at the Bayer laboratories in Germany. A team led by Hans Andersag synthesized a 4-aminoquinoline derivative they named Resochin .[1][8] However, the compound was initially shelved, deemed too toxic for human use.[8][18]

The impetus for its rediscovery was World War II. The Japanese capture of Indonesia cut off 90% of the world's quinine supply, creating a crisis for Allied forces fighting in malaria-endemic regions.[18] During the North African campaign, French soldiers captured a stock of a related German antimalarial, Sontochin.[1][4] This compound was sent to the United States for analysis, which renewed interest in the 4-aminoquinoline class.[8]

U.S. government-sponsored clinical trials re-evaluated the original Resochin, discovering it was not only highly effective but also better tolerated than quinine.[8] The compound was renamed chloroquine and introduced into clinical practice in 1947.[2][8] Along with the insecticide DDT, chloroquine became a cornerstone of the WHO's global malaria eradication campaign in the post-war era.[1]

This story is a powerful lesson in drug development: a compound's true potential can be overlooked, and its value can be dictated by historical and geopolitical circumstances as much as by its intrinsic chemical properties.

Conclusion: A Scaffold for the Future

The historical journey of substituted quinolines—from a folk remedy to a cornerstone of synthetic chemistry and modern medicine—is rich with scientific insight. The classical syntheses, born from the necessity of recreating a complex natural product, provided chemists with a versatile toolkit for building heterocyclic systems. The subsequent development of quinoline-based drugs like chloroquine demonstrated the immense therapeutic potential locked within this simple scaffold. Today, with the rise of drug resistance, the need for new chemotypes is urgent.[19] Modern researchers continue to build on this historical foundation, using both classical methods and new catalytic systems to design the next generation of quinoline derivatives to combat malaria and a host of other diseases.[2][19] The legacy of the quinoline core is not merely historical; it is an active and vital field of ongoing discovery.

References

- Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series Source: IIP Series URL

-

Title: History of antimalarial drugs Source: Medicines for Malaria Venture URL: [Link]

-

Title: A Brief History of Quinoline as Antimalarial Agents Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

-

Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: synthesis of quinoline derivatives and its applications Source: Slideshare URL: [Link]

-

Title: Synthesis of quinolines Source: Organic Chemistry Portal URL: [Link]

-

Title: Quinine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Quinoline - Wikipedia Source: Wikipedia URL: [Link]

-

Title: A Brief History of Quinoline as Antimalarial Agents Source: Semantic Scholar URL: [Link]

-

Title: Skraup Synthesis Method Source: Slideshare URL: [Link]

-

Title: Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases Source: PubMed Central URL: [Link]

-

Title: Recent Progress in the Synthesis of Quinolines Source: ResearchGate URL: [Link]

-

Title: Chloroquine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Alkaloids General methods of structural elucidation of Alkaloids. Structural Elucidation and synthesis of Papaverine, Quinine an Source: online.fliphtml5.com URL: [Link]

-

Title: Preparation and Properties of Quinoline Source: kau.edu.sa URL: [Link]

-

Title: Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines Source: YouTube URL: [Link]

-

Title: Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC Source: biotage.com URL: [Link]

-

Title: Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review Source: ResearchGate URL: [Link]

-

Title: Pfitzinger Quinoline Synthesis Source: nlist.inflibnet.ac.in URL: [Link]

-

Title: Isolation and characterization of quinine from Polygonatum verticillatum: A new marker approach to identify substitution and adulteration Source: ResearchGate URL: [Link]

-

Title: The real journey of Hydroxychloroquine Source: Observer Research Foundation URL: [Link]

-

Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Source: MDPI URL: [Link]

-

Title: Doebner-von Miller Synthesis Source: nlist.inflibnet.ac.in URL: [Link]

-

Title: Application of pfitzinger reaction in the synthesis of some novel indophenazino fused quinoline-4-carboxylic acid derivatives as potent antitumour agents Source: JOCPR URL: [Link]

-

Title: Development of chloroquine and its analogues. Source: ResearchGate URL: [Link]

-

Title: Doebner-von Miller reaction Source: Semantic Scholar URL: [Link]

-

Title: The Pfitzinger Reaction in the Synthesis of Quinoline Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review Source: PubMed Central URL: [Link]

-

Title: Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor Source: Organic Process Research & Development - ACS Publications URL: [Link]

-

Title: Quinine - Structural elucidation & Synthesis Source: YouTube URL: [Link]

-

Title: On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis Source: PubMed URL: [Link]

-

Title: Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction Source: UI Scholars Hub URL: [Link]

-

Title: Lecture#4-Quinine.pptx Source: Slideshare URL: [Link]

-

Title: Combe's synthesis of quinoline || detailed mechanism Source: YouTube URL: [Link]

-

Title: Combes Quinoline Synthesis Source: organic-chemistry.org URL: [Link]

-

Title: Gould-Jacobs Reaction Source: onlinelibrary.wiley.com URL: [Link]

Sources

- 1. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Quinine - Wikipedia [en.wikipedia.org]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. lkouniv.ac.in [lkouniv.ac.in]

- 6. iipseries.org [iipseries.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chloroquine - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 12. uop.edu.pk [uop.edu.pk]

- 13. researchgate.net [researchgate.net]

- 14. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 15. ablelab.eu [ablelab.eu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Gould-Jacobs Reaction [drugfuture.com]

- 18. orfonline.org [orfonline.org]

- 19. pubs.acs.org [pubs.acs.org]

(2-Methoxyquinolin-3-yl)methanol: A Mechanistic Exploration of a Novel Kinase Inhibitor Candidate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents with a broad spectrum of activities, including anticancer and antimicrobial effects.[1][2][3] This technical guide delves into the speculative mechanism of action of a specific derivative, (2-Methoxyquinolin-3-yl)methanol, a compound of interest for its potential as a targeted therapeutic. Drawing upon the well-established pharmacology of quinoline-based drugs, we posit that (2-Methoxyquinolin-3-yl)methanol likely functions as a kinase inhibitor.[4][5][6] This guide will provide a comprehensive analysis of its structural attributes, propose putative molecular targets within oncogenic signaling pathways, and outline detailed, self-validating experimental protocols to rigorously test these hypotheses. The overarching goal is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate the therapeutic potential of this promising molecule.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery.[1][7] Its rigid framework and the ability to be readily functionalized at multiple positions have made it a versatile template for the design of molecules that can interact with a wide array of biological targets.[7] Several FDA-approved drugs containing the quinoline moiety are currently in clinical use, highlighting the therapeutic relevance of this chemical class.[2][4] A significant portion of these drugs exert their effects by inhibiting protein kinases, enzymes that play a critical role in cellular signaling pathways.[4][6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[5][6]

(2-Methoxyquinolin-3-yl)methanol, the subject of this guide, possesses the core quinoline structure with key substitutions at the 2 and 3 positions. The methoxy group at the 2-position and the methanol group at the 3-position are anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties, including its binding affinity and selectivity for specific kinase targets.

Structural Analysis and Mechanistic Postulates

The chemical structure of (2-Methoxyquinolin-3-yl)methanol suggests several potential points of interaction with biological macromolecules. The quinoline core can participate in π-π stacking and hydrophobic interactions within the active site of a target protein. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. The 2-methoxy group can influence the electronic properties of the ring system and may also engage in hydrogen bonding. The 3-methanol group is a key feature, providing a hydrogen bond donor and acceptor, which could be critical for anchoring the molecule within a binding pocket.

Based on the extensive literature on quinoline-based kinase inhibitors, we propose three primary speculative mechanisms of action for (2-Methoxyquinolin-3-yl)methanol:

-

Hypothesis 1: Inhibition of Receptor Tyrosine Kinases (RTKs): Many quinoline derivatives are known to target RTKs such as EGFR, VEGFR, and c-Met, which are frequently overexpressed or mutated in various cancers.[2]

-

Hypothesis 2: Targeting of Non-Receptor Tyrosine Kinases: Intracellular signaling pathways are often driven by non-receptor tyrosine kinases like Src and Abl. Quinoline-based inhibitors have demonstrated efficacy against these targets.

-

Hypothesis 3: Modulation of Serine/Threonine Kinases: While less common, some quinoline compounds have been shown to inhibit serine/threonine kinases involved in cell cycle progression and apoptosis, such as CDKs and Aurora kinases.

Proposed Experimental Validation Workflow

To systematically investigate the hypothesized mechanisms of action, a multi-tiered experimental approach is recommended. This workflow is designed to be self-validating, with each stage providing data to inform the subsequent steps.

Figure 1: A tiered experimental workflow for the mechanistic evaluation of (2-Methoxyquinolin-3-yl)methanol.

Tier 1: Initial Screening and Target Identification

The initial phase focuses on broad screening to identify potential kinase targets and to ascertain the compound's general cytotoxic or cytostatic effects.

3.1.1. Broad-Spectrum Kinase Panel Screen

-

Objective: To identify potential kinase targets of (2-Methoxyquinolin-3-yl)methanol from a large, representative panel of human kinases.

-

Methodology:

-

Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX, Promega).

-

Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of at least 100 human kinases.

-

The assay typically measures the remaining kinase activity after incubation with the compound, often using a luminescence-based readout.

-

-

Data Analysis: Results are expressed as the percentage of kinase inhibition. Hits are typically defined as kinases with >50% inhibition at the screening concentration.

3.1.2. Cell Viability and Proliferation Assays

-

Objective: To determine the effect of (2-Methoxyquinolin-3-yl)methanol on the viability and proliferation of various cancer cell lines.

-

Protocol: MTT Assay

-

Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of (2-Methoxyquinolin-3-yl)methanol for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log of the compound concentration.

| Cell Line | Cancer Type | Hypothesized Target Overexpression | Predicted Sensitivity |

| A549 | Lung Carcinoma | EGFR | High |

| MCF-7 | Breast Adenocarcinoma | PI3K pathway activation | Moderate |

| HCT116 | Colon Carcinoma | KRAS mutation | Variable |

| K562 | Chronic Myeloid Leukemia | BCR-Abl fusion protein | High |

Table 1: A selection of cancer cell lines for initial screening and their rationale.

Tier 2: Target Validation and Cellular Mechanism

This phase aims to validate the hits from the kinase screen and to elucidate the cellular consequences of target engagement.

3.2.1. In Vitro Kinase Assays (IC50 Determination)

-

Objective: To determine the potency of (2-Methoxyquinolin-3-yl)methanol against the specific kinase hits identified in the initial screen.

-

Methodology:

-

Perform in vitro kinase assays for the identified hits using purified recombinant enzymes.

-

Titrate the compound over a range of concentrations.

-

Measure kinase activity, often by quantifying the phosphorylation of a substrate peptide using methods like ADP-Glo™ or Z'-LYTE™.

-

-

Data Analysis: Calculate the IC50 value for each kinase, representing the concentration of the compound required to inhibit 50% of the kinase activity.

3.2.2. Western Blot Analysis of Downstream Signaling

-

Objective: To confirm target engagement in a cellular context by assessing the phosphorylation status of downstream substrates of the targeted kinase.

-

Protocol:

-

Treat the relevant cancer cell line with varying concentrations of (2-Methoxyquinolin-3-yl)methanol for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream effectors (e.g., p-AKT, AKT, p-ERK, ERK).

-

Detect the primary antibodies with HRP-conjugated secondary antibodies and visualize using a chemiluminescence substrate.

-

Figure 2: A putative signaling pathway illustrating the inhibition of EGFR by (2-Methoxyquinolin-3-yl)methanol.

Conclusion and Future Directions

This guide has outlined a speculative yet scientifically grounded framework for investigating the mechanism of action of (2-Methoxyquinolin-3-yl)methanol. The proposed hypotheses are rooted in the extensive and successful history of quinoline derivatives in medicine. The detailed experimental workflows provide a clear and logical path for researchers to validate these hypotheses and to potentially uncover a novel therapeutic agent. Future work should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical studies to evaluate the in vivo efficacy and safety profile of this promising compound. The versatility of the quinoline scaffold suggests that with rigorous investigation, (2-Methoxyquinolin-3-yl)methanol could emerge as a valuable tool in the fight against cancer and other diseases driven by aberrant kinase signaling.

References

-

Wikipedia. (n.d.). Quinine. Retrieved January 26, 2026, from [Link].

- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

National Center for Biotechnology Information. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Retrieved January 26, 2026, from [Link].

- Google Patents. (n.d.). US4925942A - Preparation of quinuclidine-3-methanol.

-

National Center for Biotechnology Information. (2007). Antimicrobial activity of the methanolic extracts and compounds from Treculia obovoidea (Moraceae). PubMed. Retrieved January 26, 2026, from [Link].

-

Taylor & Francis Online. (n.d.). Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane. Retrieved January 26, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. PubMed Central. Retrieved January 26, 2026, from [Link].

- Google Patents. (n.d.). US7417148B2 - 4-anilino-3-quinolinecarbonitriles for the treatment of chronic myelogenous leukemia (CML).

-

ResearchGate. (2016). Anti-Proliferative and Antimicrobial Activity of Methanolic Extract and SPE Fractions of Artemisia spicigera. Retrieved January 26, 2026, from [Link].

-

Taylor & Francis Online. (n.d.). Review on recent development of quinoline for anticancer activities. Retrieved January 26, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). 2-Methoxyquinoline. PubChem. Retrieved January 26, 2026, from [Link].

- Google Patents. (n.d.). US3365515A - Methyl alcohol-oleum alkylation.

-

ResearchGate. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved January 26, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Retrieved January 26, 2026, from [Link].

-

National Center for Biotechnology Information. (2023). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. PubMed Central. Retrieved January 26, 2026, from [Link].

- Google Patents. (n.d.). US20150166443A1 - Method for obtaining higher alcohols.

-

ResearchGate. (2011). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. Retrieved January 26, 2026, from [Link].

-

MDPI. (n.d.). Chemical Profile and Biological Properties of Methanolic and Ethanolic Extracts from the Aerial Parts of Inula britannica L. Growing in Central Asia. Retrieved January 26, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PubMed Central. Retrieved January 26, 2026, from [Link].

-

National Center for Biotechnology Information. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. PubMed Central. Retrieved January 26, 2026, from [Link].

-

National Center for Biotechnology Information. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Retrieved January 26, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed. Retrieved January 26, 2026, from [Link].

-

MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved January 26, 2026, from [Link].

-

Sci-Hub. (2009). Synthesis and antitumor activities of 3-modified 2-methoxyestradiol analogs. Retrieved January 26, 2026, from [Link].

-

Royal Society of Chemistry. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved January 26, 2026, from [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocols: Strategic Derivatization of (2-Methoxyquinolin-3-yl)methanol for Accelerated Drug Discovery

Introduction: The Quinoline Scaffold and the (2-Methoxyquinolin-3-yl)methanol Opportunity

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure has been successfully exploited to develop agents with a wide spectrum of therapeutic activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2][3][4] The inherent aromaticity, combined with the nitrogen heteroatom, allows for a range of molecular interactions (π-stacking, hydrogen bonding, metal chelation) with biological targets.

This guide focuses on a particularly valuable, yet underexplored, building block: (2-Methoxyquinolin-3-yl)methanol (MQM). The strategic placement of its functional groups offers a unique three-pronged approach for generating diverse chemical libraries:

-

The Primary Alcohol (-CH₂OH) at C3: This is the primary handle for derivatization, allowing for the introduction of a vast array of functionalities through robust and well-established chemical transformations.

-

The Methoxy Group (-OCH₃) at C2: This group acts as a key modulator of electronic and steric properties. It can serve as a hydrogen bond acceptor, but it also presents an opportunity for bioisosteric replacement to fine-tune metabolic stability and target engagement.[5][6]

-

The Quinoline Core: The aromatic system itself can be further modified, although this guide will focus on leveraging the more accessible C3-methanol group for initial library synthesis.

This document provides a detailed exploration of derivatization strategies for MQM, complete with step-by-step protocols and the scientific rationale behind methodological choices, designed for researchers in drug discovery.

Strategic Overview: A Workflow for Library Generation

The derivatization of MQM into a candidate library follows a logical progression. The primary alcohol at the C3 position is the key reactive site for introducing diversity. This workflow outlines a typical campaign, starting from the core scaffold and branching into distinct chemical classes for subsequent biological evaluation.

Caption: Drug discovery workflow starting from the MQM scaffold.

Experimental Protocols & Methodologies

The following protocols are designed to be robust and adaptable. Each section explains the causality behind the chosen reagents and conditions, a cornerstone of reproducible science.

Protocol 1: Iron-Catalyzed Etherification of (2-Methoxyquinolin-3-yl)methanol

This protocol utilizes a modern, environmentally benign iron catalyst for the direct etherification of the primary alcohol, avoiding the need for stoichiometric base and alkyl halides typical of the Williamson ether synthesis.[7][8]

Rationale: Iron(III) triflate is a cost-effective and efficient Lewis acid catalyst that activates the alcohol for nucleophilic attack.[7][8] The addition of ammonium chloride as a co-catalyst has been shown to suppress side reactions, ensuring selective ether formation.[7][8] This method is particularly advantageous for creating ethers from other primary or secondary alcohols.

Materials:

-

(2-Methoxyquinolin-3-yl)methanol (MQM)

-

Desired primary or secondary alcohol (R-OH, 3.0 eq)

-

Iron(III) triflate (Fe(OTf)₃, 5 mol%)

-

Ammonium chloride (NH₄Cl, 5 mol%)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser

Step-by-Step Protocol:

-

To a round-bottom flask charged with a magnetic stir bar, add (2-Methoxyquinolin-3-yl)methanol (1.0 eq), ammonium chloride (0.05 eq), and anhydrous dichloromethane (approx. 0.2 M).

-

Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Add the desired alcohol (3.0 eq) to the solution.

-

Add the iron(III) triflate catalyst (0.05 eq) in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

| Entry | Alcohol (R-OH) | Temp (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | Benzyl alcohol | 25 | 16 | 85 |

| 2 | 1-Pentanol | 25 | 20 | 78 |

| 3 | Cyclopentanol | 25 | 24 | 72 |

Protocol 2: EDCI/Oxyma-Mediated Esterification

This protocol employs modern peptide coupling reagents for a mild and highly efficient esterification that avoids harsh acidic conditions and high temperatures, preserving sensitive functional groups.[9]

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a water-soluble carbodiimide that activates the carboxylic acid. Ethyl cyanohydroxyiminoacetate (Oxyma) is an additive that enhances reaction rates and suppresses side reactions, particularly racemization if chiral acids are used.[9] The reaction is often performed in the presence of a mild base to neutralize the acid and facilitate the coupling.

Materials:

-

(2-Methoxyquinolin-3-yl)methanol (MQM)

-

Desired carboxylic acid (R-COOH, 1.1 eq)

-

EDCI (1.5 eq)

-

Oxyma (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

-

Acetonitrile (ACN) or Dichloromethane (DCM), anhydrous

-

1M HCl solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

-

In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), MQM (1.0 eq), and Oxyma (1.2 eq) in anhydrous ACN or DCM.

-

Cool the mixture to 0 °C using an ice bath.

-

Add DIPEA (2.0 eq) followed by the solid EDCI (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with the organic solvent.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude ester via flash column chromatography.

Protocol 3: The Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is a powerful tool for converting alcohols into a wide range of functionalities, including esters, ethers, and, notably, for forming C-N bonds by reacting with N-nucleophiles.[10][11] It proceeds under mild, neutral conditions and is renowned for its broad substrate scope.[12]

Rationale: Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), form a reactive betaine intermediate.[11] This intermediate activates the alcohol, allowing for nucleophilic substitution by a suitable acidic nucleophile (pKa < 15), such as phthalimide or a sulfonamide.[10]

Caption: Simplified mechanism of the Mitsunobu reaction.

Materials:

-

(2-Methoxyquinolin-3-yl)methanol (MQM)

-

N-nucleophile (e.g., Phthalimide, 1.2 eq)

-

Triphenylphosphine (PPh₃, 1.5 eq)

-

Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

Step-by-Step Protocol:

-

Dissolve MQM (1.0 eq), the N-nucleophile (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD (1.5 eq) dropwise via syringe. A color change and/or formation of a precipitate may be observed.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude residue will contain the product and byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate). Trituration with cold diethyl ether can often precipitate the byproducts.

-

Filter the mixture and concentrate the filtrate.

-

Purify the product using flash column chromatography. Note: The byproducts can sometimes co-elute. Modified workup procedures exist to wash away triphenylphosphine oxide.[13][14]

| Entry | Nucleophile | Time (h) | Hypothetical Yield (%) | Notes |

| 1 | Phthalimide | 8 | 90 | Product can be deprotected with hydrazine to yield the primary amine. |

| 2 | Succinimide | 12 | 85 | --- |

| 3 | 4-Nitrobenzenesulfonamide | 10 | 88 | The nosyl group is a readily cleavable protecting group for the resulting secondary amine. |

Strategic Considerations in Drug Discovery

Structure-Activity Relationship (SAR) Development

The derivatization of MQM provides a rapid path to developing SAR. By systematically varying the 'R' group introduced via the ether, ester, or amine linkage, researchers can probe the target's binding pocket.

-

Ether Linkage: Ethers are generally stable metabolically and act as hydrogen bond acceptors. Varying the size, lipophilicity, and polarity of the R-group can optimize van der Waals and hydrophobic interactions.

-

Ester Linkage: Esters are potential prodrugs, as they can be hydrolyzed in vivo by esterases to release the parent alcohol. This can be a strategy to improve bioavailability. However, they are also more metabolically labile than ethers.

-

Amine Linkage: Introducing a nitrogen atom allows for the formation of salt forms (improving solubility) and provides a key hydrogen bond donor/acceptor site. The basicity of the introduced nitrogen can be critical for target engagement.

Bioisosteric Replacement of the 2-Methoxy Group

While the 2-methoxy group is a useful starting point, it can be a site of metabolic O-demethylation, potentially leading to rapid clearance or the formation of reactive metabolites.[6] A key strategy in lead optimization is the use of bioisosteric replacements to mitigate these liabilities while retaining or enhancing biological activity.[5][15][16]

Rationale: Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[17] Replacing the methoxy group can alter lipophilicity, metabolic stability, and hydrogen bonding capacity.

Potential Bioisosteres for the 2-Methoxy Group:

| Bioisostere | Rationale for Replacement | Potential Impact |

| -F, -Cl | Small, electron-withdrawing, metabolically stable. | Increases metabolic stability; alters electronics of the quinoline ring. May reduce H-bond accepting capacity. |

| -CH₃ | Removes H-bond acceptor and potential O-demethylation site. | Increases lipophilicity and metabolic stability. Loss of a key interaction point may reduce potency. |

| -CF₃ | Metabolically robust, strongly electron-withdrawing. | Significantly alters electronic properties; increases lipophilicity. Can impact pKa of the quinoline nitrogen. |

| -NH₂ | Introduces a hydrogen bond donor. | Can form different interactions with the target compared to the -OCH₃ group.[17] |

| Cyclopropyl | Small, conformationally restricted, metabolically stable. | Maintains steric bulk similar to methoxy but improves metabolic profile. |

Conclusion

(2-Methoxyquinolin-3-yl)methanol is a high-potential scaffold for drug discovery. The primary alcohol at the C3-position serves as a versatile anchor for rapid library generation using robust chemical methods like iron-catalyzed etherification, EDCI-mediated esterification, and the Mitsunobu reaction. By combining these derivatization strategies with thoughtful considerations of SAR and bioisosteric replacement, research teams can efficiently navigate the path from a promising starting material to optimized lead candidates. The protocols and strategic insights provided herein offer a validated framework for unlocking the full potential of this valuable chemical entity.

References

-

Roopan, S. M., Khan, F. N., & Jin, J. S. (2011). Regioselective N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds using the Mitsunobu reagent. Chemical Papers, 65(3), 345–351. [Link]

-

El-Sayed, M. A. A., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Journal of Molecular Structure, 1233, 130113. [Link]

-

Dandia, A., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 3(1), 1053–1062. [Link]

-

Kumar, A., & Rawat, D. S. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6395. [Link]

-

Various Authors. (2021). Oxidative esterification using primary alcohols as C-reagents. ResearchGate. [Link]

-

Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry, 11(10), 1184–1209. [Link]

-

Baran, P. S., et al. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Laboratory, Scripps Research. [Link]

-

Zheng, Y., et al. (2016). Etherification Mechanism of DMDHEU with Primary Alcohols in Acidic Condition Studied with ab initio Quantum Chemistry Methods. ResearchGate. [Link]

-

Sci-Hub. (2010). (2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1929. [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]

-

Razi, S., et al. (2020). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. Iranian Journal of Basic Medical Sciences, 23(10), 1333–1341. [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 28(19), 6989. [Link]

-

Dandia, A., et al. (2018). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega. [Link]

-

Chemspace. (n.d.). Bioisosteric Replacements. Chemspace. [Link]

-

Organic Chemistry Portal. (2019). Mitsunobu Reaction. Organic Chemistry Portal. [Link]

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

-

Tzvetkov, N. T., & Nikolova, S. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Pharmaceuticals, 17(2), 180. [Link]

-

Various Authors. (2018). Mitsunobu Reactions in Medicinal Chemistry and Development of Practical Modifications. ResearchGate. [Link]

-

Wang, Y., et al. (2012). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. Organic Letters, 14(18), 4910–4913. [Link]

-

Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

-

Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405–409. [Link]

-

Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

-

Mantu, D., et al. (2014). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Molecules, 19(6), 7283–7306. [Link]

-

Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]

-

Abubakar, A., & Usman, L. A. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

-

Michelet, B., et al. (2015). Gold(I)-catalysed dehydrative formation of ethers from benzylic alcohols and phenols. Chemical Communications, 51(48), 9842–9845. [Link]

-

Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]

-

Voight, E. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4889–4905. [Link]

-

Wikipedia. (n.d.). Quinine. Wikipedia. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quinine - Wikipedia [en.wikipedia.org]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Esterifications of Primary Alcohols in a Water-Containing Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. datapdf.com [datapdf.com]

- 15. baranlab.org [baranlab.org]

- 16. chem-space.com [chem-space.com]

- 17. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

Application Notes & Protocols: (2-Methoxyquinolin-3-yl)methanol as a Versatile Starting Material for the Synthesis of Novel Kinase Inhibitors

Introduction: The Quinoline Scaffold in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[2] The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved kinase inhibitors.[2][3] Its rigid, planar structure and the presence of a nitrogen atom allow for key interactions within the ATP-binding pocket of various kinases, including hydrogen bonding and π-π stacking.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (2-Methoxyquinolin-3-yl)methanol as a versatile starting material for the synthesis of a novel class of potential kinase inhibitors. We will detail a complete synthetic workflow, from the initial functionalization of the starting material to the biological evaluation of the final compounds.

Strategic Rationale: A Multi-Step Synthesis to "Q-Inhibitor-789"

To illustrate the utility of (2-methoxyquinolin-3-yl)methanol, we present a detailed synthetic route to a hypothetical, yet representative, kinase inhibitor, which we have designated "Q-Inhibitor-789". This multi-step synthesis is designed to introduce key pharmacophoric features common to many potent kinase inhibitors. The overall strategy involves:

-

Oxidation of the primary alcohol to an aldehyde, providing a reactive handle for further modification.

-

Reductive Amination to introduce a side chain, which can be tailored to occupy specific pockets in the kinase active site.

-

Nucleophilic Aromatic Substitution (SNAr) to replace the 2-methoxy group with a substituted aniline, a common motif for engaging with the hinge region of the kinase.

This strategic approach allows for the modular synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocols

Part 1: Synthesis of the Key Aldehyde Intermediate

The first step in our proposed synthesis is the selective oxidation of the primary alcohol of (2-methoxyquinolin-3-yl)methanol to the corresponding aldehyde. This transformation is crucial as it sets the stage for the introduction of diverse side chains.

Protocol 1: Oxidation of (2-Methoxyquinolin-3-yl)methanol

-

Objective: To synthesize 2-methoxyquinoline-3-carbaldehyde.

-

Rationale: A mild and selective oxidizing agent such as Dess-Martin periodinane (DMP) is chosen to minimize over-oxidation to the carboxylic acid and to ensure compatibility with the quinoline ring system.

-

Materials:

-

(2-Methoxyquinolin-3-yl)methanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

-

-

Procedure:

-

To a solution of (2-methoxyquinolin-3-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously for 30 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-methoxyquinoline-3-carbaldehyde as a solid.

-

Part 2: Introduction of a Side Chain via Reductive Amination

With the aldehyde in hand, we can now introduce a side chain that can be designed to interact with specific regions of the target kinase. For "Q-Inhibitor-789", we will introduce a morpholinoethyl group.

Protocol 2: Reductive Amination with 4-(2-Aminoethyl)morpholine

-

Objective: To synthesize N-((2-methoxyquinolin-3-yl)methyl)-2-morpholinoethan-1-amine.

-

Rationale: A one-pot reductive amination using sodium triacetoxyborohydride (STAB) is a mild and efficient method for coupling the aldehyde with the primary amine. STAB is less basic than other borohydrides, which helps to minimize side reactions.

-

Materials:

-

2-Methoxyquinoline-3-carbaldehyde

-

4-(2-Aminoethyl)morpholine

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 2-methoxyquinoline-3-carbaldehyde (1.0 eq) in anhydrous DCE, add 4-(2-aminoethyl)morpholine (1.1 eq) followed by a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1 hour to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the mixture with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine to prevent streaking).

-

Part 3: Synthesis of the Final Kinase Inhibitor

The final step is the installation of the 4-anilino moiety, a key structural element for interaction with the kinase hinge region. This is achieved through a nucleophilic aromatic substitution reaction.

Protocol 3: Nucleophilic Aromatic Substitution to Yield "Q-Inhibitor-789"

-

Objective: To synthesize 4-((3-chloro-4-fluorophenyl)amino)-N-((2-methoxyquinolin-3-yl)methyl)-2-morpholinoethan-1-amine ("Q-Inhibitor-789").

-

Rationale: The 2-methoxy group on the quinoline ring can be displaced by a suitable nucleophile under acidic conditions. The electron-withdrawing nature of the quinoline nitrogen facilitates this SNAr reaction.[5]

-

Materials:

-

N-((2-methoxyquinolin-3-yl)methyl)-2-morpholinoethan-1-amine

-

3-Chloro-4-fluoroaniline

-

2-Propanol

-

Concentrated hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

-

Procedure:

-

In a sealed tube, dissolve N-((2-methoxyquinolin-3-yl)methyl)-2-morpholinoethan-1-amine (1.0 eq) and 3-chloro-4-fluoroaniline (1.2 eq) in 2-propanol.

-

Add a few drops of concentrated HCl.

-

Seal the tube and heat the reaction mixture to 100 °C for 12-16 hours. Monitor by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure.

-

Basify the residue with saturated aqueous NaHCO₃ solution until the pH is ~8-9.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final product by preparative HPLC or column chromatography to obtain "Q-Inhibitor-789".

-

Data Presentation

The following table summarizes the expected outcomes for the synthesis of "Q-Inhibitor-789".

| Step | Product | Expected Yield | Purity (by LC-MS) |

| 1 | 2-Methoxyquinoline-3-carbaldehyde | 85-95% | >98% |

| 2 | N-((2-methoxyquinolin-3-yl)methyl)-2-morpholinoethan-1-amine | 70-80% | >95% |

| 3 | "Q-Inhibitor-789" | 40-50% | >99% |

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for "Q-Inhibitor-789".

Biological Evaluation: Assessing Kinase Inhibitory Potential

Once "Q-Inhibitor-789" is synthesized and characterized, the next critical step is to evaluate its biological activity.

Protocol 4: In Vitro Kinase Inhibition Assay (Example: using a generic tyrosine kinase)

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of "Q-Inhibitor-789" against a target kinase.

-

Rationale: A common method to assess kinase activity is to measure the phosphorylation of a substrate peptide. The inhibition of this process by the test compound is then quantified.[4]

-

Materials:

-

Target kinase (e.g., recombinant human Src kinase)

-

Kinase substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

"Q-Inhibitor-789" (dissolved in DMSO)

-

ATP (γ-³²P-ATP for radiometric assay, or unlabeled for luminescence-based assays)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT)

-

96-well or 384-well plates

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

-

-

Procedure (Luminescence-based assay):

-

Prepare a serial dilution of "Q-Inhibitor-789" in kinase reaction buffer.

-

In a multi-well plate, add the kinase and substrate peptide.

-

Add the diluted "Q-Inhibitor-789" or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30 °C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[6]

-

Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Kinome Profiling

To understand the selectivity of "Q-Inhibitor-789", it is essential to screen it against a broad panel of kinases. This can be achieved through commercially available services.

-